

S55746 therapeutic window versus competitors

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Compound Focus: s55746

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Mechanism of Action and Selectivity Profile

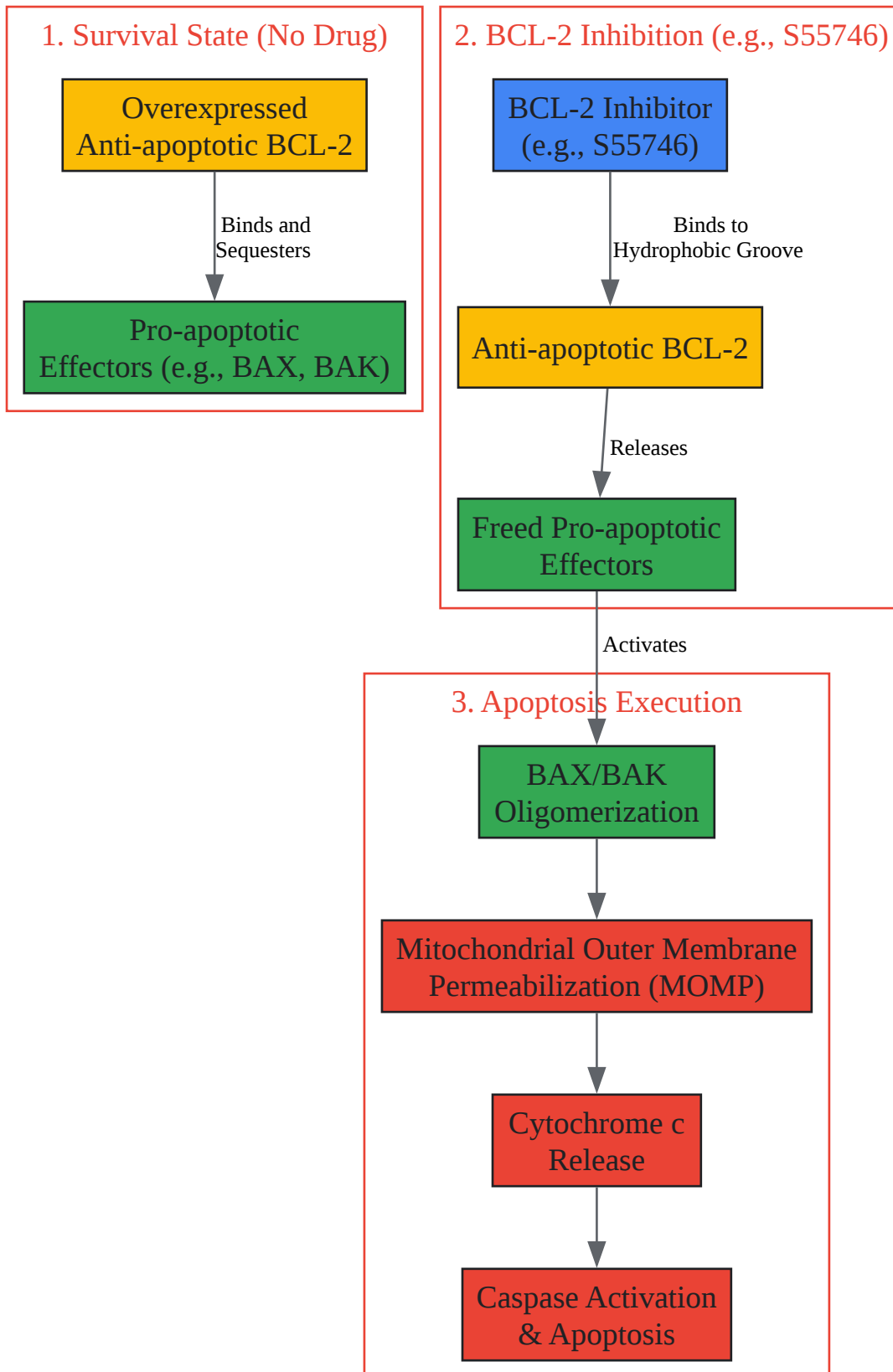
S55746 is a novel, orally bioavailable BH3-mimetic that functions as a highly selective BCL-2 inhibitor. It binds to the hydrophobic groove of the BCL-2 protein, displacing pro-apoptotic proteins and triggering mitochondrial apoptosis [1] [2].

The table below summarizes its binding affinity and selectivity compared to other inhibitors:

Compound	Target(s)	BCL-2 K_i / K_D (nM)	BCL- X_L K_i / K_D (nM)	Selectivity (BCL-2 vs. BCL- X_L)	Binding to MCL-1/BFL-1
S55746	BCL-2 (Selective)	1.3 - 2.47 [1] [3]	186 - 520 [1] [3]	~70 to 400-fold [1] [3]	No significant binding [1] [3]
Venetoclax (ABT-199)	BCL-2 (Selective)	1.2 - < 0.26 [1]	21 - 49 [1]	~40-fold [1]	No significant binding [1]
Navitoclax (ABT-263)	BCL-2, BCL- X_L , BCL-w (Pan)	4.5 [1]	3.5 [1]	~1-fold (non-selective) [1]	No significant binding [1]

This selectivity profile is crucial because inhibiting BCL- X_L leads to on-target thrombocytopenia (platelet loss), a major dose-limiting toxicity for navitoclax [1]. By sparing BCL- X_L , **S55746** aims to maintain anti-tumor efficacy while reducing this key toxicity [1] [2].

The following diagram illustrates the mechanism of BCL-2 inhibitors like **S55746** in triggering mitochondrial apoptosis:



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Cellular Efficacy and Toxicity

The selectivity of **S55746** translates directly to its cellular activity, as shown in the table below:

Assay Description	Cell Line / Model	S55746 Activity	Comparator Activity (Venetoclax or Navitoclax)
In vitro Cytotoxicity	RS4;11 (BCL-2-dependent ALL)	IC ₅₀ = 71.6 nM [1] [3]	Similar potent activity [1]
In vitro Cytotoxicity	H146 (BCL-X _L -dependent SCLC)	IC ₅₀ = 1.7 μM (Weak) [1]	Potent activity (IC ₅₀ ~50 nM for Navitoclax) [1]
Ex vivo Primary Samples	CLL and Mantle Cell Lymphoma	Induces apoptosis in low nanomolar range [1] [2]	N/A
On-target Toxicity	Human Platelets (BCL-X _L -dependent)	No cytotoxic activity [1] [2]	Navitoclax: Induces thrombocytopenia [1]

In Vivo Efficacy and Tolerability

In vivo studies in mouse xenograft models of hematological tumors demonstrated that **S55746**, administered daily via oral route, achieved **robust anti-tumor efficacy** at doses of 25 and 100 mg/kg. Importantly, the treatment did not cause weight loss or changes in behavior, indicating **good tolerability** [1] [3] [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational data, here are the methodologies for key experiments:

- **Fluorescence Polarization (FP) Binding Assay:** This was used to determine the binding affinity (K_i). The assay measured the displacement of a fluorescently labeled PUMA BH3 peptide from the BCL-2 protein. The K_i was calculated from the concentration-dependent reduction in polarized fluorescence [1].

- **In Vitro Cell Viability/Cytotoxicity (MTT) Assay:** Cell lines were treated with **S55746** for 72 hours. Cell viability was measured using colorimetric MTT assays, which assess the metabolic activity of living cells. IC₅₀ values were calculated from dose-response curves [1].
- **Analysis of Apoptosis by Flow Cytometry:** Cells were treated with **S55746** for 2-24 hours, then stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis was quantified using flow cytometry [1] [4].
- **In Vivo Xenograft Efficacy Studies:** Immunodeficient (SCID) mice were inoculated with human hematological cancer cells. Once tumors were established, mice were randomized into groups receiving either vehicle or **S55746** via daily oral gavage. Tumor volume and body weight were monitored regularly to assess efficacy and tolerability [1] [2].

Key Differentiators and Future Potential

- **Selectivity within the Class:** **S55746**'s distinct binding mode to the BCL-2 groove (occupying S1/2/3 regions) differs from venetoclax (occupying S2/3/4/5), which may present alternative opportunities for drug development [1].
- **Potential to Overcome Resistance:** Research highlights that **cyclic peptides** can bind to venetoclax-resistant BCL-2 mutants (e.g., G101V). While this is not data for **S55746**, it indicates that alternative inhibitory modalities are being explored to overcome clinical resistance, a key challenge in this field [5] [6].
- **Use in Combination Therapies:** Evidence suggests that **S55746** can be used synergistically with other agents. For example, it showed synergistic cell killing when combined with the PI3K δ inhibitor Roginolisib in various lymphoma cell lines [4].

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References

1. S55746 is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]
2. S55746 is a novel orally active BCL-2 selective and potent ... [oncotarget.com]
3. S55746 | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]
4. Novel Pi3k δ Inhibitor Roginolisib Synergizes with the Bcl-2 ... [sciencedirect.com]

5. Cyclic peptides discriminate BCL-2 and its clinical mutants ... [nature.com]

6. Structures of BCL-2 in complex with venetoclax reveal the ... [nature.com]

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